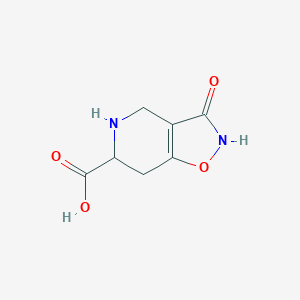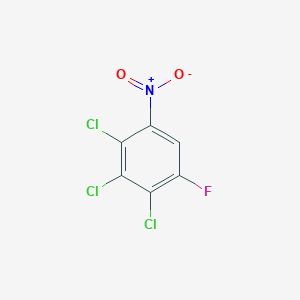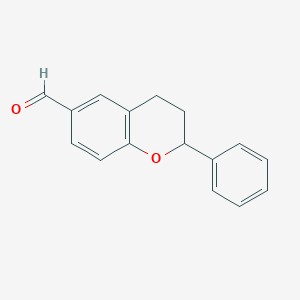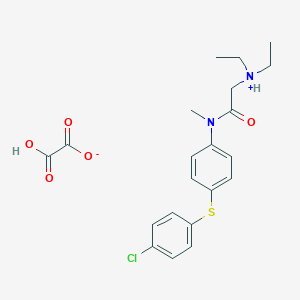
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 4'-(p-chlorophenylthio)-2-(diethylamino)-N-methyl-, oxalate, also known as ACEDIMOX, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. ACEDIMOX has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mécanisme D'action
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE has been shown to have a wide range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE in lab experiments is its potent inhibitory effect on acetylcholinesterase, which allows researchers to study the role of acetylcholine in various physiological processes. However, one limitation is that ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE, including the development of new drugs for the treatment of neurological disorders, the study of its potential as a neuroprotective agent, and the investigation of its effects on other physiological processes. Additionally, further research is needed to determine the optimal dosing and administration of ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE in various experimental settings.
Méthodes De Synthèse
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenethiol with 2-(diethylamino)ethyl chloride to form 4-(diethylamino)-2-(4-chlorophenylthio)ethyl chloride. This intermediate is then reacted with N-methylacetanilide to form ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE oxalate.
Applications De Recherche Scientifique
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE has been used in a variety of scientific research applications, including the study of Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been used in the development of drugs for the treatment of these conditions.
Propriétés
Numéro CAS |
101651-67-6 |
|---|---|
Nom du produit |
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE |
Formule moléculaire |
C21H25ClN2O5S |
Poids moléculaire |
453 g/mol |
Nom IUPAC |
[2-[4-(4-chlorophenyl)sulfanyl-N-methylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H23ClN2OS.C2H2O4/c1-4-22(5-2)14-19(23)21(3)16-8-12-18(13-9-16)24-17-10-6-15(20)7-11-17;3-1(4)2(5)6/h6-13H,4-5,14H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
CSBQUHDTOUATGO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O |
SMILES canonique |
CC[NH+](CC)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O |
Autres numéros CAS |
101651-67-6 |
Synonymes |
[[4-(4-chlorophenyl)sulfanylphenyl]-methyl-carbamoyl]methyl-diethyl-az anium, 2-hydroxy-2-oxo-acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



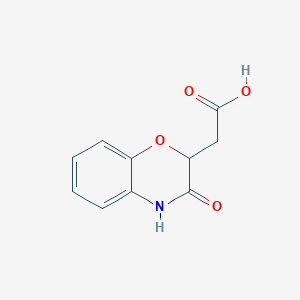
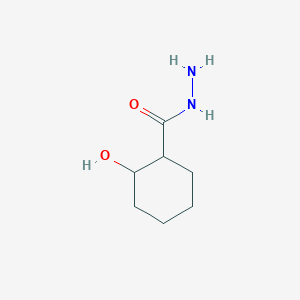
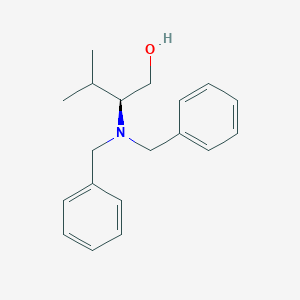

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
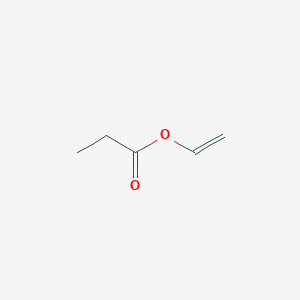
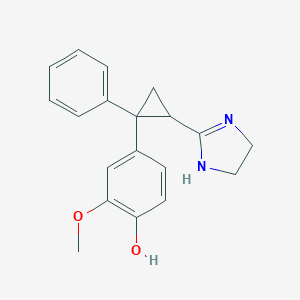
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)



